4-Toluenesulfonamide-formaldehyde resin is a synthetic polymer widely used in various industrial applications, particularly in cosmetics and coatings. This compound is known for its role in enhancing the gloss, adhesion, strength, and flow properties of products like nail polishes and lacquers. It is classified as a chemical auxiliary agent and is recognized under various names, including toluenesulfonamide formaldehyde resin and 4-methyl-polymer with formaldehyde .
4-Toluenesulfonamide-formaldehyde resin is derived from the reaction of para-toluenesulfonamide with formaldehyde. It falls under the category of formaldehyde resins, which are utilized extensively in the production of adhesives, coatings, and other polymeric materials. The chemical formula for this compound is and it has been assigned the Chemical Abstracts Service number 25035-71-6 .
The synthesis of 4-toluenesulfonamide-formaldehyde resin typically involves a condensation reaction between para-toluenesulfonamide and formaldehyde. The process can be conducted under acidic or basic conditions to facilitate the polymerization.
The molecular structure of 4-toluenesulfonamide-formaldehyde resin consists of a backbone formed by repeating units derived from para-toluenesulfonamide linked by methylene (-CH2-) groups from formaldehyde. This results in a complex network structure that contributes to its adhesive properties.
4-Toluenesulfonamide-formaldehyde resin can undergo several chemical reactions, including:
The mechanism by which 4-toluenesulfonamide-formaldehyde resin enhances product performance involves several key processes:
Studies indicate that the incorporation of this resin significantly improves the durability and gloss of coatings compared to formulations without it .
Relevant analyses have shown that this resin maintains its properties under typical storage conditions for cosmetic products .
4-Toluenesulfonamide-formaldehyde resin finds extensive use in:
The resin emerged from early 20th-century innovations in polymer chemistry, with its synthesis first reported in the 1930s. Commercial adoption accelerated in 1939 when the cosmetics industry incorporated TSFR into nail polish formulations to overcome the brittleness and poor adhesion of nitrocellulose-based lacquers. By 1932, Charles Revson’s Revlon® leveraged this technology, catalyzing widespread use in consumer products [4]. The 1940s–1950s saw industrial expansion beyond cosmetics, with Monsanto Chemical Company introducing the "Santolite" brand (e.g., Santolite MHP, Santolite MS 80) for coatings and adhesives [2] [3]. A key innovation milestone arrived in the 1980s with Akzo’s development of "Ketjenflex" grades, enhancing compatibility with vinyl and acrylic systems [2]. Despite a gradual decline in cosmetic use since the 2010s due to allergenicity concerns, TSFR remains integral to high-performance industrial applications.
Table 1: Historical Milestones in TSFR Development
Year | Event | Significance |
---|---|---|
1930s | Initial synthesis and characterization | Adaptation of automotive lacquer technology for consumer use |
1939 | Cosmetic industry adoption | Resolution of nail polish brittleness through TSFR plasticization [3] |
1940s | Monsanto’s Santolite™ production | Commercial-scale manufacturing for diverse industrial sectors [2] |
1980s | Akzo’s Ketjenflex® series | Enhanced compatibility with synthetic polymers [2] |
2010s | Shift toward alternatives | Declining cosmetic use due to hypoallergenic substitutes [3] |
TSFR is systematically named poly[4-methylbenzenesulfonamide-alt-methanal] (IUPAC), reflecting its origin from the condensation reaction of p-toluenesulfonamide (often containing o-isomer impurities) with formaldehyde. Its molecular formula is denoted as (C₈H₉NO₂S)ₙ, where n ≤ 10, indicating oligomeric rather than high-polymeric character [3] [5]. The resin comprises short-chain oligomers with a repeating unit of −N(Ts)CH₂− (Ts = p-toluenesulfonyl), terminated by −NHTs or −N(Ts)CH₂OH groups [3]. Structural studies confirm a mixture of linear and branched architectures arising from the electrophilic substitution of formaldehyde at the sulfonamide nitrogen. The molecular weight ranges between 400–1,900 g·mol⁻¹, influenced by reactant stoichiometry and process conditions [3] [5]. This variability enables tunable properties for specific applications.
Table 2: Nomenclature and Identifiers of TSFR
Designation Type | Names/Identifiers |
---|---|
IUPAC Name | poly[4-methylbenzenesulfonamide-alt-methanal] |
CAS Registry | 25035-71-6 |
Common Synonyms | Tosylamide/formaldehyde resin; Santolite MHP; Ketjenflex MS 80; Arylsulfonamide formaldehyde resin; p-Toluenesulfonamide-formaldehyde resin [2] [5] |
EC Number | 607-493-7 |
TSFR exhibits a suite of physicochemical properties that underpin its industrial utility:
Table 3: Physicochemical Properties of TSFR
Property | Value/Specification | Measurement Conditions |
---|---|---|
Molecular Formula | (C₈H₉NO₂S)ₙ | n ≤ 10 |
Average Molar Mass | 400–1,900 g·mol⁻¹ | Gel permeation chromatography [3] |
Melting Point | 82°C (180°F) | Capillary method [3] |
Flash Point | 148.6°C | Closed cup [5] |
Vapor Pressure | 0.000285 mmHg | 25°C [5] |
In industrial formulations, TSFR’s role extends beyond cosmetic nail products to vinyl lacquers, printing inks, and acrylic adhesives. Its capacity to improve flow characteristics without sacrificing mechanical strength makes it indispensable for wood coatings and metal primers where leveling affects aesthetics [5]. The resin’s self-crosslinking capability via residual hydroxymethyl groups further enhances chemical resistance in cured films—a critical attribute for protective coatings in corrosive environments [2] [4].
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